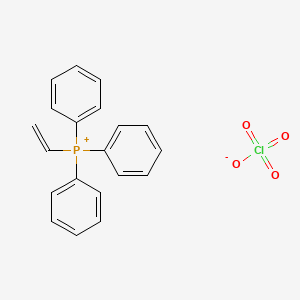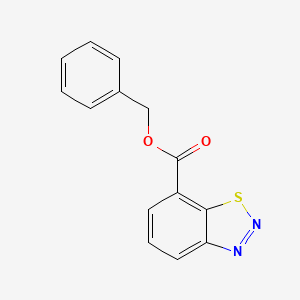
Benzyl 1,2,3-benzothiadiazole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1,2,3-benzothiadiazole-7-carboxylate is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by a benzyl group attached to the 1,2,3-benzothiadiazole ring system, which is further substituted with a carboxylate group at the 7th position. Benzothiadiazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,2,3-benzothiadiazole-7-carboxylate typically involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite, followed by the reaction with benzyl chloride . The reaction conditions often require an acidic medium and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the Herz reaction, where anilines are treated with disulfur dichloride to form intermediate 1,3,2-benzothiazathiolium salts, which are then diazotized to complete the formation of the benzothiadiazole ring . This method is advantageous due to the availability of less elaborate precursors and the efficiency of the reaction.
化学反応の分析
Types of Reactions
Benzyl 1,2,3-benzothiadiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Benzyl 1,2,3-benzothiadiazole-7-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Benzyl 1,2,3-benzothiadiazole-7-carboxylate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1,2,3-Benzothiadiazole: A parent compound with similar structural features but lacking the benzyl and carboxylate groups.
2,1,3-Benzothiadiazole: Another isomer with different substitution patterns and properties.
Uniqueness
Benzyl 1,2,3-benzothiadiazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiadiazole derivatives . The presence of the benzyl group and carboxylate functionality enhances its potential for diverse applications in various fields.
特性
CAS番号 |
124370-26-9 |
|---|---|
分子式 |
C14H10N2O2S |
分子量 |
270.31 g/mol |
IUPAC名 |
benzyl 1,2,3-benzothiadiazole-7-carboxylate |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18-9-10-5-2-1-3-6-10)11-7-4-8-12-13(11)19-16-15-12/h1-8H,9H2 |
InChIキー |
PZYASAHPHYCDDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=C3C(=CC=C2)N=NS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
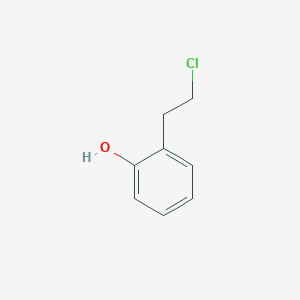
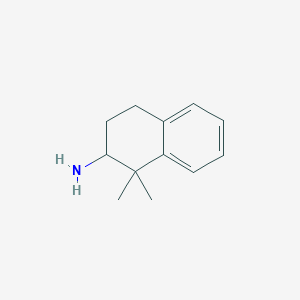
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
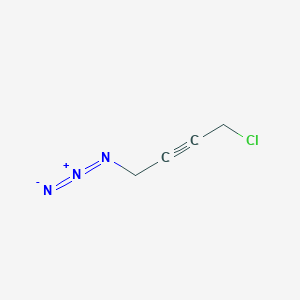
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
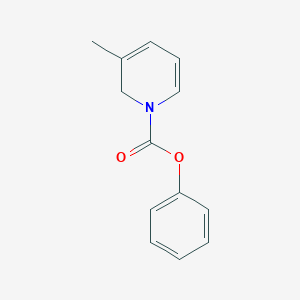
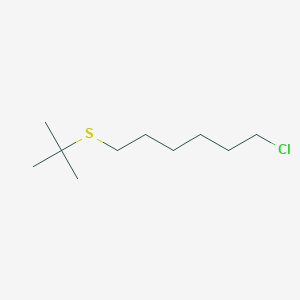
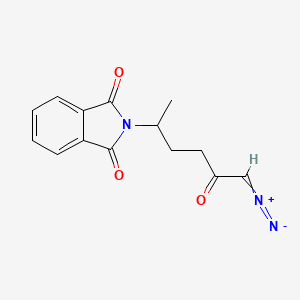
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
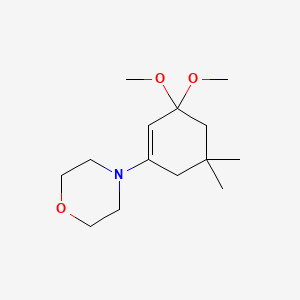
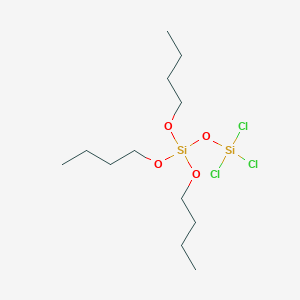
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
